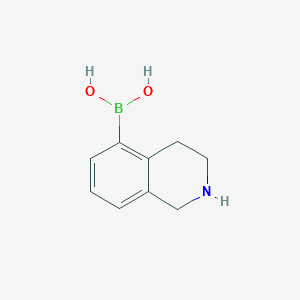
(1,2,3,4-TEtrahydroisoquinolin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid is a boronic acid derivative that features a tetrahydroisoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid typically involves the reaction of tetrahydroisoquinoline derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or acids.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its boron moiety to a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but lacking the boronic acid moiety.
Phenylboronic Acid: Another boronic acid derivative commonly used in organic synthesis.
Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid is unique due to its combination of the tetrahydroisoquinoline scaffold and boronic acid functionality. This dual feature allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H12BNO2 |
|---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11-13H,4-6H2 |
InChI Key |
NVNCCLDWWOIZMX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CCNCC2=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
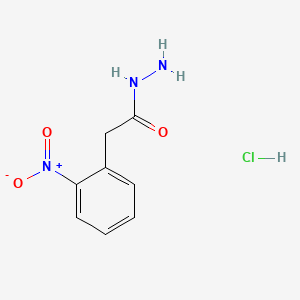
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
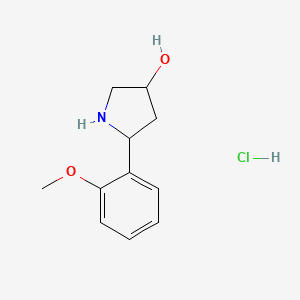
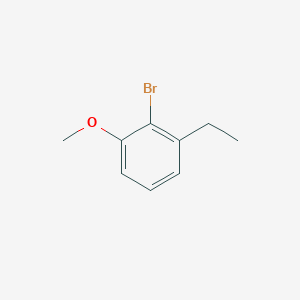


amine hydrochloride](/img/structure/B13452546.png)
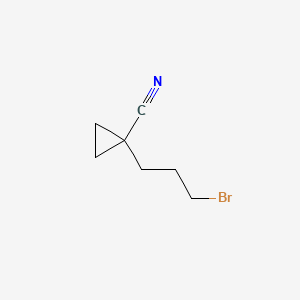
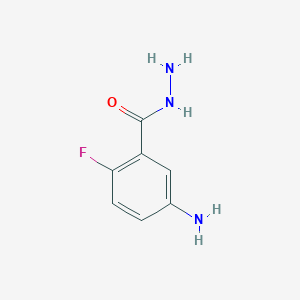

![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
